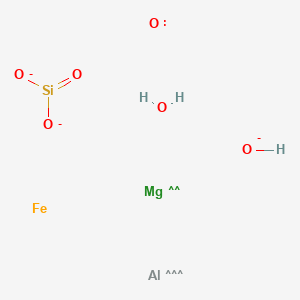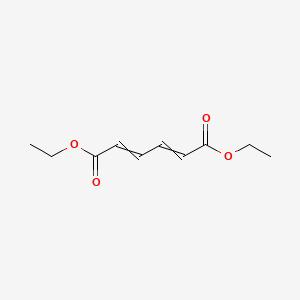
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde is a complex organic compound. It is primarily known for its role in the production of dyes and pigments, particularly C.I. Direct Yellow 11. This compound is characterized by its yellow to red light yellow color and its solubility in water, producing a lemon yellow solution .
Métodos De Preparación
The synthesis of Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde typically involves the condensation of C.I. Direct Yellow 11 with formaldehyde. This reaction is carried out in the presence of sodium hydroxide solution and involves heating . The industrial production method follows a similar route, ensuring the compound’s consistent quality and properties.
Análisis De Reacciones Químicas
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is widely used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde involves its interaction with various molecular targets. The compound’s effects are primarily due to its ability to undergo condensation reactions with formaldehyde, leading to the formation of stable products. These reactions are facilitated by the presence of sodium hydroxide, which acts as a catalyst .
Comparación Con Compuestos Similares
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde can be compared with other similar compounds, such as:
Benzenesulfonic acid: A simpler compound that also undergoes sulfonation reactions.
p-Toluenesulfonic acid: Another sulfonic acid with similar properties but different applications.
Sulfanilic acid: Used in the synthesis of dyes and pigments, similar to Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond.
The uniqueness of this compound lies in its specific structure and its ability to form stable condensation products with formaldehyde, making it particularly valuable in the dye and pigment industry.
Propiedades
Número CAS |
1325-38-8 |
|---|---|
Fórmula molecular |
MoO3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




